3-Fluoro-4-methylbenzylamine

Catalog No.
S717980
CAS No.
261951-67-1
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylbenzylamine

CAS Number

261951-67-1

Product Name

3-Fluoro-4-methylbenzylamine

IUPAC Name

(3-fluoro-4-methylphenyl)methanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3

InChI Key

XCAJNBJDLZPHNB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CN)F

Canonical SMILES

CC1=C(C=C(C=C1)CN)F

Limited Availability and Research Focus:

Currently, 3-Fluoro-4-methylbenzylamine (3-F-4-MBA) is primarily available from chemical suppliers for research purposes and not for any other applications. Due to this limited availability, there is a scarcity of publicly available research focusing specifically on 3-F-4-MBA.

Potential Applications:

Despite the limited research, the structure of 3-F-4-MBA suggests potential applications in various scientific fields, including:

  • Medicinal Chemistry: The presence of the amine group and the aromatic ring suggests potential for 3-F-4-MBA to serve as a building block for the synthesis of novel drug candidates. However, further research is needed to explore its specific therapeutic potential [].
  • Material Science: The combination of the fluorine atom and the methyl group might influence the physical and chemical properties of 3-F-4-MBA, making it a candidate for the development of new materials with specific functionalities. However, this is purely hypothetical and requires dedicated research efforts [].

3-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C₈H₁₀FN and a CAS number of 261951-67-1. This compound features a benzylamine structure where a fluorine atom is substituted at the third position of the aromatic ring, and a methyl group is located at the fourth position. The presence of these substituents influences its chemical properties and biological activity. It appears as a colorless to light yellow liquid and is classified as hazardous due to its potential to cause severe skin burns and eye damage upon exposure .

Currently, there is no documented research on the specific mechanism of action of 3-Fluoro-4-methylbenzylamine in biological systems.

As with most aromatic amines, 3-Fluoro-4-methylbenzylamine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is not available, but common safety precautions for handling aromatic amines should be followed, including wearing gloves, safety glasses, and working in a fume hood [].

Typical of amines and substituted benzyl compounds. Some notable reactions include:

  • Nucleophilic Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, allowing for further functionalization.
  • Acylation: The amine group can undergo acylation, forming amides that are useful in synthesizing various derivatives.
  • Alkylation: It can also react with alkyl halides to form secondary or tertiary amines .

Several methods exist for synthesizing 3-Fluoro-4-methylbenzylamine:

  • Direct Fluorination: This method involves the direct introduction of fluorine into the aromatic ring using fluorinating agents.
  • N-Alkylation of 4-Methylbenzylamine: Starting from 4-methylbenzylamine, fluorination can occur selectively at the meta position using appropriate reagents.
  • Reduction of Fluorinated Precursors: Fluorinated precursors can be reduced to yield the target compound through catalytic hydrogenation or other reduction techniques .

3-Fluoro-4-methylbenzylamine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infections.
  • Material Science: Its unique properties could be utilized in developing new materials or coatings.
  • Chemical Research: It serves as a reagent in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with 3-Fluoro-4-methylbenzylamine. Here are some notable examples:

Compound NameCAS NumberKey Differences
4-Fluoro-N-methylbenzylamine405-66-3Methyl group on nitrogen instead of benzene ring
4-Fluoro-α-methylbenzylamine403-40-7Different positioning of the methyl group
2-Fluoro-4-methylbenzylamine261951-66-0Fluorine at a different position on the ring

Uniqueness of 3-Fluoro-4-methylbenzylamine

The uniqueness of 3-Fluoro-4-methylbenzylamine lies in its specific positioning of substituents, which may impart distinct chemical reactivity and biological activity compared to other similar compounds. The combination of a fluorine atom and a methyl group at specific locations on the benzene ring creates opportunities for selective reactions and potential applications in medicinal chemistry that are not found in its analogs .

IUPAC Name and Structural Representation

The IUPAC name for 3-fluoro-4-methylbenzylamine is (3-fluoro-4-methylphenyl)methanamine. Its molecular structure consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a methanamine (-CH$$2$$NH$$2$$) group at the 1-position (Figure 1). The structural formula is C$$8$$H$${10}$$FN, with a molecular weight of 139.17 g/mol.

Figure 1: Structural representation of 3-fluoro-4-methylbenzylamine.

Systematic and Common Synonyms

This compound is recognized by multiple synonyms, including:

  • 3-Fluoro-4-methylbenzylamine
  • Benzenemethanamine, 3-fluoro-4-methyl-
  • 4-Methyl-3-fluorobenzylamine
  • (3-Fluoro-4-methylphenyl)methylamine

Additional aliases include MFCD01631531 (MDL number) and SCHEMBL716197 (ChEMBL ID).

Registry Numbers (CAS, PubChem CID, EC Number)

Key identifiers for this compound include:

  • CAS Registry Number: 261951-67-1
  • PubChem CID: 2774597
  • EC Number: 670-733-4
  • DSSTox Substance ID: DTXSID10379118
  • Wikidata Entry: Q82168786

Historical Context and Discovery

3-Fluoro-4-methylbenzylamine emerged as a synthetic intermediate during the late 20th century, coinciding with advancements in fluorinated aromatic chemistry. While its exact discovery timeline is undocumented, its synthesis parallels methodologies described in patents for analogous compounds, such as 3-fluoro-4-trifluoromethylbenzonitrile. Early routes likely involved nitration, reduction, and halogenation of substituted toluenes, as seen in protocols for fluorinated benzylamines.

The compound gained prominence in the 2000s as a building block for pharmaceutical agents. For example, it has been utilized in the synthesis of iridium(III) complexes for anticancer research and in fragment-based drug discovery campaigns targeting enzymes like aldo-keto reductase 1C3. Its commercial availability from suppliers such as Apollo Scientific and Aromsyn Co., Ltd., by the 2010s further solidified its role in industrial R&D.

Importance in Organic and Medicinal Chemistry

Role in Organic Synthesis

3-Fluoro-4-methylbenzylamine serves as a versatile precursor due to its electron-withdrawing fluorine and electron-donating methyl group, which modulate reactivity in:

  • Coupling reactions: Suzuki-Miyaura cross

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluoro-4-methylbenzylamine

Dates

Modify: 2023-08-15

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